molecular formula C15H14O2 B1581448 Benzyl 4-methylbenzoate CAS No. 5467-99-2

Benzyl 4-methylbenzoate

Cat. No. B1581448
CAS RN: 5467-99-2
M. Wt: 226.27 g/mol
InChI Key: LNXGEZSXCGDUSD-UHFFFAOYSA-N
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Description

Benzyl 4-methylbenzoate is an organic compound with the molecular formula C15H14O2 . It is a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of Benzyl 4-methylbenzoate can be achieved through a three-step process involving alkylation, esterification, and another alkylation . The synthesis route is selected for its high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of Benzyl 4-methylbenzoate consists of a benzene ring connected to an ester functional group . The InChI code for Benzyl 4-methylbenzoate is 1S/C15H14O2/c1-12-7-9-14 (10-8-12)15 (16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

Benzyl 4-methylbenzoate has a molecular weight of 226.27 . It is a white to yellow powder or crystals at room temperature .

Scientific Research Applications

Anaerobic Degradation Pathways

Research into the anaerobic degradation of compounds similar to Benzyl 4-methylbenzoate, such as 4-methylbenzoate, has revealed specific pathways utilized by certain bacteria. For instance, Magnetospirillum sp. strain pMbN1 utilizes a 4-methylbenzoyl-CoA degradation pathway analogous to the anaerobic benzoyl-CoA degradation pathway. This study highlights the potential of these pathways in bioremediation and environmental microbiology applications (Lahme et al., 2012).

Toxicity Studies

Toxicity studies involving benzotriazole derivatives, a class related to Benzyl 4-methylbenzoate, have been conducted to understand their impact on aquatic species. These studies are crucial for environmental safety assessments, particularly in contexts where these compounds are used as industrial chemical mixtures (Pillard et al., 2001).

Regulation of Aromatic Acid Degradation

The regulation of aromatic acid degradation in microorganisms like Pseudomonas putida has been studied. Understanding how these bacteria metabolize compounds such as Benzyl 4-methylbenzoate can inform applications in biotechnology and environmental remediation (Cowles et al., 2000).

Synthetic Applications

Benzyl 4-methylbenzoate and its derivatives find use in synthetic chemistry. For example, a study described an efficient protocol for preparing a novel aminomethylmonoalkylphosphinate starting from 4-methylbenzoic acid, demonstrating the compound's role in synthesizing new chemical entities (Ding & Yan, 2012).

Biosynthesis of Volatile Esters

Research into the biosynthesis of volatile esters, such as methylbenzoate in snapdragon flowers, involves compounds similar to Benzyl 4-methylbenzoate. This research has implications for the agricultural and fragrance industries (Kolosova et al., 2001).

Development of Amino Acid Mimetics

The synthesis of 1-Benzyl-4-methylimidazoles, compounds structurally related to Benzyl 4-methylbenzoate, has potential applications in the development of amino acid mimetics, highlighting its relevance in pharmaceutical and medicinal chemistry (Zaman et al., 2005).

Understanding Substituent Effects

Studies on the substituent effects in the complexation of benzoic and 4-methylbenzoic acids help in understanding the interactions and behaviors of Benzyl 4-methylbenzoate in various chemical environments, useful in analytical chemistry and material science (Brown et al., 1993).

Safety and Hazards

Benzyl 4-methylbenzoate is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, mist, or gas .

Future Directions

Benzyl 4-methylbenzoate and similar compounds have potential applications in various fields. For instance, Methyl benzoate, a similar compound, has sparked interest in its potential as a biofuel, particularly for aviation applications due to its high energy density and low freezing point .

properties

IUPAC Name

benzyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXGEZSXCGDUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282338
Record name Benzyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methylbenzoate

CAS RN

5467-99-2
Record name 5467-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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